An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a synthetic organic compound featuring a multifaceted structure that incorporates a chlorinated benzoic acid, a sulfonamide linkage, and a pyrrolidine ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore known for its diverse biological activities, including antibacterial and diuretic properties. The strategic placement of a chlorine atom and a pyrrolidine ring on the benzoic acid scaffold allows for fine-tuning of its physicochemical properties and potential interactions with biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Chemical Identity and Core Properties
A clear definition of the molecule's fundamental properties is essential for its application in research and development. The key identifiers and computed physicochemical properties of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid | N/A |
| CAS Number | 151104-21-1 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₄S | [1] |
| Molecular Weight | 289.73 g/mol | [2] |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | N/A |
| Topological Polar Surface Area (TPSA) | 74.68 Ų | N/A |
| LogP (calculated) | 1.8227 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Rotatable Bonds | 3 | N/A |
Synthesis and Reactivity
The synthesis of 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials and the desired scale of production. Two plausible and well-documented synthetic strategies for analogous compounds are presented here, providing a strong foundation for its preparation.
Route 1: Chlorosulfonation of 2-Chlorobenzoic Acid followed by Amination
This is a robust and widely applicable method for the synthesis of arylsulfonamides. The causality behind this experimental design lies in the sequential introduction of the sulfonyl chloride and then the amine moiety.
Caption: Synthetic pathway via chlorosulfonation and subsequent amination.
Step 1: Synthesis of 2-Chloro-5-(chlorosulfonyl)benzoic acid
The initial step involves the electrophilic substitution of 2-chlorobenzoic acid with chlorosulfonic acid. The chloro group at the 2-position and the carboxylic acid at the 1-position are ortho, para-directing and meta-directing groups, respectively. The sulfonation occurs at the 5-position due to the strong activating and directing effect of the chlorine atom.
Experimental Protocol: A detailed protocol for a similar reaction has been described and can be adapted[3][4]:
-
Carefully add 2-chlorobenzoic acid (1.0 eq) in portions to an excess of chlorosulfonic acid (approx. 5-6 eq) at room temperature with stirring.
-
Heat the reaction mixture to 90-100 °C for several hours to ensure complete sulfonation.
-
Cool the mixture to room temperature and then cautiously pour it onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
-
Collect the solid precipitate by filtration and wash thoroughly with cold water to remove residual acid.
-
The crude 2-chloro-5-(chlorosulfonyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as an ether/hexane mixture[3].
Step 2: Reaction with Pyrrolidine
The second step is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride is treated with pyrrolidine to form the desired sulfonamide.
Experimental Protocol: While a specific protocol for this exact transformation is not readily available in the searched literature, a general procedure for the formation of sulfonamides from sulfonyl chlorides can be followed[5]:
-
Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in an inert solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Add pyrrolidine (2.2 eq) dropwise, along with a non-nucleophilic base like triethylamine or pyridine (1.1 eq) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is typically washed with dilute acid to remove excess amine and base, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Route 2: Diazotization of a 2-Amino Precursor
An alternative approach involves the Sandmeyer-type reaction, starting from a 2-amino-5-(pyrrolidin-1-ylsulfonyl)benzoic acid precursor. This method is particularly useful if the corresponding amino-substituted starting material is commercially available or easily synthesized.
Caption: Synthetic pathway via diazotization of an amino precursor.
Experimental Protocol: A general procedure for the diazotization and subsequent chlorination of related 2-amino-5-sulfamoylbenzoic acids is detailed in U.S. Patent 3,879,402, which can be adapted for this synthesis[6]:
-
Suspend the 2-amino-5-(pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 eq) in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 60-80 °C) to promote the displacement of the diazonium group with chlorine[6].
-
After cooling, the product can be isolated by filtration or extraction and purified by chromatography or recrystallization.
Potential Applications in Drug Discovery
The structural motifs within 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid suggest its potential as a valuable building block in the development of new therapeutic agents.
-
Enzyme Inhibition: The sulfonamide group is a known zinc-binding group and is present in the active site of many metalloenzymes. Therefore, this compound could serve as a scaffold for the design of inhibitors for enzymes such as carbonic anhydrases or matrix metalloproteinases.
-
Antibacterial Agents: Sulfonamides have a long history as antibacterial drugs, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria[2]. Derivatives of this molecule could be explored for their antibacterial efficacy.
-
Modulators of Receptors and Ion Channels: The overall structure can be modified to interact with various receptors and ion channels. For instance, related sulfonamide-containing benzamides have been investigated as allosteric modulators of the MrgX1 receptor, a target for non-opioid pain treatment[5]. Additionally, structurally analogous compounds have been explored as inhibitors of α-glucosidase and α-amylase for potential antidiabetic applications.
Analytical Characterization (Predicted)
While specific experimental data for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is not available in the cited literature, a predicted analytical profile can be inferred based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzoic acid ring, typically in the range of 7.5-8.5 ppm. The chemical shifts and coupling patterns would be influenced by the chloro, carboxylic acid, and sulfonyl substituents. The protons of the pyrrolidine ring would likely appear as multiplets in the upfield region, around 1.8-3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, often above 10 ppm, and may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon attached to the carboxylic acid appearing downfield (around 165-175 ppm). The carbons of the pyrrolidine ring would resonate in the aliphatic region (approximately 25-50 ppm).
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid carbonyl group, around 1700 cm⁻¹.
-
Asymmetric and symmetric S=O stretches from the sulfonamide group, appearing at approximately 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
C-N stretching vibrations from the pyrrolidine ring.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition. The fragmentation pattern in the mass spectrum would likely show losses of the pyrrolidine group, SO₂, and the carboxylic acid group, providing further structural confirmation.
Safety and Handling
Specific safety data for 2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is not available. However, based on the safety data sheets (SDS) of structurally related compounds, such as other chlorinated and sulfonated benzoic acids, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Hazards: May cause skin, eye, and respiratory irritation. May be harmful if swallowed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a compound with significant potential for applications in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through established synthetic routes, and its structure offers multiple points for further chemical modification to optimize its biological activity. While experimental data for this specific molecule is limited in the public domain, this guide provides a comprehensive framework based on its chemical structure and data from closely related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
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